Product packaging for 1-(3-chloro-4-methylphenyl)-1H-pyrrole(Cat. No.:CAS No. 142044-87-9)

1-(3-chloro-4-methylphenyl)-1H-pyrrole

Cat. No.: B472146
CAS No.: 142044-87-9
M. Wt: 191.65g/mol
InChI Key: CGNNQGOLXHUUHO-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-1H-pyrrole is a chemical compound with the CAS Registry Number 142044-87-9 . It has a molecular formula of C 11 H 10 ClN and a molecular weight of 191.66 g/mol . The compound's structure is characterized by a pyrrole ring substituted at the 1-position with a 3-chloro-4-methylphenyl group . This structure places it within a family of substituted pyrroles, which are heterocyclic compounds of significant interest in various chemical research and development fields. Substituted pyrroles often serve as key precursors or building blocks (synthons) in organic synthesis, medicinal chemistry, and materials science. For instance, related compounds documented in scientific literature include its carbaldehyde derivative (CAS 142044-91-5) and other functionalized pyrrole analogs, highlighting the potential of this chemical scaffold for further derivatization . As a core structure, it can be utilized to synthesize more complex molecules for investigational purposes, such as pharmaceutical intermediates or ligands for catalytic systems. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN B472146 1-(3-chloro-4-methylphenyl)-1H-pyrrole CAS No. 142044-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNNQGOLXHUUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283133
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142044-87-9
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142044-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-methylphenyl)-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1 3 Chloro 4 Methylphenyl 1h Pyrrole and Its Analogues

Classical Pyrrole (B145914) Synthesis Approaches

The construction of the pyrrole ring can be achieved through several classical named reactions, each with its own set of advantages and limitations. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final pyrrole product.

Paal-Knorr Condensation and its Variants

The Paal-Knorr synthesis is one of the most direct and widely employed methods for the preparation of pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-chloro-4-methylaniline (B146341), to form the corresponding N-aryl pyrrole. wikipedia.org The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org

The efficiency of the Paal-Knorr synthesis of N-aryl pyrroles can be significantly influenced by the reaction conditions. Traditional methods often require harsh conditions, such as prolonged heating in acidic media, which can be detrimental to sensitive functional groups. pensoft.net To address these limitations, various modifications have been developed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Paal-Knorr reaction. pensoft.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields. pensoft.netresearchgate.netpensoft.net For instance, the synthesis of N-substituted pyrroles has been achieved in excellent yields in as little as 5 minutes under microwave irradiation. nih.gov This rapid and efficient heating is particularly advantageous for the synthesis of a library of analogues.

Solvent selection also plays a crucial role. While traditional solvents like ethanol (B145695) and acetic acid are commonly used, recent advancements have explored the use of greener alternatives like water and ionic liquids. organic-chemistry.orgresearchgate.net The use of water as a medium is not only environmentally benign but can also promote the reaction in some cases. researchgate.net Furthermore, solvent-free conditions, often coupled with microwave irradiation or the use of solid-supported catalysts, represent a highly efficient and environmentally friendly approach. rsc.org

The nature of the aniline (B41778) substituent can also affect the reaction rate. Electron-donating groups on the aniline ring generally facilitate the reaction, while electron-withdrawing groups, such as the chloro group in 3-chloro-4-methylaniline, can decrease the nucleophilicity of the amine and may require more forcing conditions or the use of more active catalysts. organic-chemistry.org

Table 1: Optimization of Paal-Knorr Reaction Conditions for N-Aryl Pyrroles

EntryDicarbonyl CompoundAmineCatalyst/ConditionsSolventTimeYield (%)Reference
12,5-Hexanedione (B30556)AnilineAcetic Acid, RefluxEthanol12 h85 rsc.org
22,5-Hexanedione4-BromoanilineSalicylic Acid, Microwave (150W)Solvent-free15 s92 pensoft.net
32,5-DimethoxytetrahydrofuranVarious AnilinesFeCl₃Water30 minGood to Excellent organic-chemistry.org
42,5-HexanedioneBenzylamineMicrowave (300W)Solvent-free5 min98 wikipedia.org

A wide array of catalysts can be employed to promote the Paal-Knorr cyclization. These can be broadly categorized as Brønsted acids and Lewis acids.

Brønsted acids , such as acetic acid, p-toluenesulfonic acid (p-TSA), and mineral acids, are traditionally used to protonate one of the carbonyl groups of the 1,4-dicarbonyl compound, thereby activating it for nucleophilic attack by the amine. wikipedia.orgorganic-chemistry.org However, the use of strong acids can lead to side reactions and may not be compatible with acid-sensitive substrates.

Lewis acids have gained prominence as effective catalysts for the Paal-Knorr synthesis, often allowing for milder reaction conditions. nih.gov A variety of Lewis acids, including FeCl₃, ZrCl₄, InCl₃, and Sc(OTf)₃, have been successfully employed. organic-chemistry.orgmdpi.com These catalysts function by coordinating to the carbonyl oxygen, which enhances its electrophilicity and facilitates the initial condensation step. The choice of Lewis acid can influence the reaction rate and yield, and screening of different catalysts is often necessary to identify the optimal conditions for a particular substrate combination. For instance, the synthesis of N-substituted pyrroles has been efficiently catalyzed by a low-cost and commercially available alumina, CATAPAL 200, which possesses both Brønsted and Lewis acid sites. mdpi.com

The mechanism of the Paal-Knorr pyrrole synthesis has been the subject of detailed investigation. organic-chemistry.org The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated or Lewis acid-activated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. The resulting five-membered ring intermediate then undergoes a series of dehydration steps to eliminate two molecules of water and form the aromatic pyrrole ring. organic-chemistry.org

Computational studies have suggested two possible pathways for the cyclization step: a hemiaminal cyclization versus an enamine cyclization. The currently accepted mechanism favors the hemiaminal pathway as the rate-determining step. mdpi.com The stereochemistry of the 1,4-dicarbonyl compound can also influence the reaction rate, providing further evidence against a mechanism that proceeds through a planar enamine intermediate. organic-chemistry.org

Hantzsch Pyrrole Synthesis Modifications

The Hantzsch pyrrole synthesis is another classical method for constructing the pyrrole ring. wikipedia.org This multi-component reaction involves the condensation of an α-haloketone, a β-ketoester, and a primary amine or ammonia. wikipedia.org For the synthesis of 1-(3-chloro-4-methylphenyl)-1H-pyrrole, 3-chloro-4-methylaniline would serve as the amine component.

The mechanism is believed to proceed through the initial formation of an enamine from the β-ketoester and the aniline. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org

Modifications to the classical Hantzsch synthesis have focused on expanding its substrate scope and improving its efficiency. The use of solid-supported reagents and microwave irradiation has been explored to facilitate purification and accelerate the reaction. pensoft.netnih.gov For instance, a solid-phase synthesis of pyrrole-3-carboxamides has been developed using a polymer-bound enaminone which undergoes a Hantzsch reaction with α-bromoketones. nih.gov

Table 2: Examples of Hantzsch Pyrrole Synthesis

Entryα-Haloketoneβ-KetoesterAmineConditionsYield (%)Reference
1ChloroacetoneEthyl acetoacetateAmmoniaClassical conditionsVariable researchgate.net
2Phenacyl bromideEthyl acetoacetateAnilineRefluxModerate researchgate.net
3α-BromoketonesPolymer-bound enaminone-Solid-phaseGood nih.gov

Knorr Pyrrole Synthesis Applications

The Knorr pyrrole synthesis is a versatile method that involves the condensation of an α-amino-ketone with a β-ketoester or a β-diketone. wikipedia.org A key feature of this synthesis is that the α-amino-ketone is often generated in situ from an α-oximino-ketone by reduction with zinc in acetic acid. wikipedia.org To synthesize an N-aryl pyrrole like this compound using this method, a modified approach would be required where the nitrogen of the α-amino-ketone is already substituted with the 3-chloro-4-methylphenyl group.

The mechanism of the Knorr synthesis begins with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by cyclization and elimination of water to furnish the pyrrole ring. wikipedia.org

The scope of the Knorr synthesis has been expanded through various modifications. For example, the use of pre-formed and stable α-amino ketones allows for the synthesis of more complex and diversely substituted pyrroles. pensoft.net Furthermore, alternative reducing agents and reaction conditions have been explored to improve the practicality and scalability of this method. pensoft.net

Table 3: Key Aspects of the Knorr Pyrrole Synthesis

FeatureDescriptionReference
Reactantsα-Amino-ketone and a β-dicarbonyl compound wikipedia.org
In situ generation of α-amino-ketoneTypically from an α-oximino-ketone using Zn/acetic acid wikipedia.org
MechanismCondensation to an imine, tautomerization to an enamine, cyclization, and dehydration wikipedia.org
ModificationsUse of pre-formed α-amino ketones, alternative reducing agents pensoft.net

Advanced Synthetic Methodologies

Modern synthetic chemistry offers a variety of powerful tools for the construction of the N-arylpyrrole skeleton. These methods provide access to a wide range of derivatives with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Arylation

Transition metal-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-nitrogen bonds, providing a direct route to N-arylpyrroles. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent examples of such transformations.

The Buchwald-Hartwig amination utilizes a palladium catalyst, typically in combination with a bulky, electron-rich phosphine (B1218219) ligand, to couple an amine with an aryl halide. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of pyrrole with an appropriate 3-chloro-4-methylphenyl halide, such as 1-bromo-3-chloro-4-methylbenzene or 1-iodo-3-chloro-4-methylbenzene. The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in an inert solvent like toluene (B28343) or dioxane. organic-chemistry.org The choice of ligand is crucial for the success of the reaction and can influence reaction times and yields.

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the N-arylation of heterocycles. wikipedia.org This method often requires higher reaction temperatures compared to palladium-catalyzed systems but can be advantageous in certain cases. The synthesis of the target molecule via the Ullmann reaction would involve heating pyrrole with a 3-chloro-4-methylphenyl halide in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base, often in a polar aprotic solvent like dimethylformamide (DMF). organic-chemistry.org The use of ligands, such as diamines or phenanthrolines, can significantly improve the efficiency and scope of the Ullmann condensation, allowing for milder reaction conditions. organic-chemistry.org

Reaction Catalyst/Ligand System Base Solvent Typical Temperature
Buchwald-HartwigPd(OAc)₂ / Phosphine Ligand (e.g., XPhos, SPhos)NaOtBu, Cs₂CO₃Toluene, Dioxane80-120 °C
Ullmann CondensationCuI / Diamine or Phenanthroline LigandK₂CO₃, Cs₂CO₃DMF, Toluene100-180 °C

Table 1: Typical Conditions for Transition Metal-Catalyzed N-Arylation of Pyrrole. This interactive table summarizes common parameters for the synthesis of N-arylpyrroles.

Multicomponent Reactions for Pyrrole Ring Formation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. The Paal-Knorr synthesis is a classic and widely used MCR for the formation of the pyrrole ring. researchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-chloro-4-methylaniline, to yield the corresponding N-substituted pyrrole. rgmcet.edu.inresearchgate.net

The reaction is typically acid-catalyzed, with common catalysts including acetic acid, p-toluenesulfonic acid, or Lewis acids. pensoft.net The choice of the 1,4-dicarbonyl compound determines the substitution pattern on the pyrrole ring. For the synthesis of the unsubstituted this compound, succinaldehyde (B1195056) would be the required dicarbonyl component. The use of 2,5-hexanedione would lead to the corresponding 2,5-dimethyl substituted analogue.

Green Chemistry Approaches in Pyrrole Synthesis

In recent years, there has been a significant drive towards the development of more environmentally benign synthetic methods. For the synthesis of N-arylpyrroles, several green chemistry approaches have been explored, particularly in the context of the Paal-Knorr synthesis. These include the use of water as a solvent, biodegradable catalysts, and microwave-assisted synthesis. utrgv.eduutrgv.edu

Microwave-assisted synthesis has been shown to significantly accelerate the Paal-Knorr reaction, often leading to higher yields in shorter reaction times compared to conventional heating. acs.orgpensoft.netnih.govresearchgate.net This technique can be performed with or without a solvent and with various catalysts, including solid-supported reagents that can be easily recovered and reused.

Green Approach Methodology Key Advantages
Aqueous SynthesisUsing water as the reaction medium.Environmentally friendly, low cost, often simplifies workup.
Biodegradable CatalystsEmploying natural acids (e.g., citric acid) or other biodegradable promoters.Reduced environmental impact, sustainable.
Microwave IrradiationUtilizing microwave energy to heat the reaction mixture.Faster reaction rates, higher yields, improved energy efficiency.

Table 2: Green Chemistry Strategies for Paal-Knorr Pyrrole Synthesis. This interactive table highlights environmentally friendly approaches to pyrrole synthesis.

Introduction of Substituents

Once the this compound core has been synthesized, further functionalization can be achieved through various substitution reactions on the pyrrole ring or at the nitrogen atom.

Halogenation Reactions at the Pyrrole Ring

The pyrrole ring is susceptible to electrophilic substitution, and halogenation is a common transformation to introduce handles for further synthetic manipulations, such as cross-coupling reactions. researchgate.net The regioselectivity of the halogenation of N-arylpyrroles can be influenced by the reaction conditions and the nature of the halogenating agent.

Commonly used halogenating agents include N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) for chlorination, bromination, and iodination, respectively. The reaction is typically carried out in an inert solvent, and the regioselectivity is often directed to the 2- and 5-positions of the pyrrole ring due to the electronic activation by the nitrogen atom. Selective monohalogenation can often be achieved by careful control of the stoichiometry of the halogenating agent.

Alkylation and Arylation Strategies on the Pyrrole Nitrogen

While the primary focus of this article is on this compound, it is relevant to consider the synthesis of analogues with different substituents on the pyrrole nitrogen. These can be prepared using the same methodologies described in section 2.2.1, by simply varying the starting aryl halide.

Furthermore, direct alkylation of the pyrrole nitrogen can be achieved by deprotonation of the N-H bond of a precursor pyrrole with a strong base, followed by reaction with an alkylating agent, such as an alkyl halide.

Regioselective Functionalization of the Phenyl Moiety

Once the this compound core has been synthesized, further structural diversity can be achieved through regioselective functionalization of the phenyl ring. This allows for the introduction of additional substituents at specific positions, which can be crucial for modulating the compound's biological activity or material properties. Key strategies for achieving regioselectivity on the phenyl group include directed ortho-metalation and various electrophilic aromatic substitution reactions.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the position ortho to a directing metalation group (DMG) on an aromatic ring. datapdf.comwikipedia.org In the context of 1-(aryl)pyrroles, the pyrrole ring itself can act as a DMG, facilitating the deprotonation of the ortho-position on the phenyl ring by a strong organolithium base, such as n-butyllithium or sec-butyllithium. datapdf.combaranlab.orguwindsor.ca This generates a lithiated intermediate that can then react with a variety of electrophiles to introduce a new substituent specifically at the C2' or C6' position.

For this compound, DoM would be expected to occur at the C2' position, which is ortho to the pyrrole ring and is not sterically hindered by the adjacent chloro substituent. The general principle involves the coordination of the lithium atom to the nitrogen of the pyrrole ring, which directs the deprotonation to the closest available aromatic proton. wikipedia.org

Table 1: Potential Regioselective Functionalization of this compound via Directed ortho-Metalation

ElectrophileReagent(s)Expected Product
IodinationI₂1-(2-Iodo-3-chloro-4-methylphenyl)-1H-pyrrole
CarboxylationCO₂2-(1H-Pyrrol-1-yl)-6-chloro-5-methylbenzoic acid
FormylationDMF2-(1H-Pyrrol-1-yl)-6-chloro-5-methylbenzaldehyde
SilylationMe₃SiCl1-(2-(Trimethylsilyl)-3-chloro-4-methylphenyl)-1H-pyrrole

Electrophilic Aromatic Substitution

Traditional electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, can also be employed to functionalize the phenyl ring. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the chloro, methyl, and pyrrolyl groups. The pyrrolyl group is generally considered an activating group, while the chloro group is a deactivating but ortho, para-directing group, and the methyl group is an activating and ortho, para-directing group.

Nitration: Nitration of 1-arylpyrroles can lead to a mixture of isomers. uoi.gr For this compound, nitration using standard conditions (e.g., HNO₃/H₂SO₄) would likely introduce a nitro group at positions ortho or para to the activating methyl group and the pyrrolyl group, while considering the deactivating effect of the chlorine. The position ortho to the methyl group and meta to the chlorine (C5') would be a likely site of substitution. The use of milder nitrating agents, such as acetyl nitrate (B79036) or trifluoroacetyl nitrate, can sometimes offer better regioselectivity. nih.govresearchgate.netfrontiersin.org

Halogenation: Electrophilic halogenation (e.g., with Br₂ or Cl₂) would also be directed by the existing substituents. nih.govmasterorganicchemistry.com The positions activated by the methyl and pyrrolyl groups would be the most susceptible to halogenation.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the phenyl ring. datapdf.comacs.org The regioselectivity can be influenced by the choice of Lewis acid catalyst. datapdf.com For instance, stronger Lewis acids like AlCl₃ might favor substitution at different positions compared to milder ones.

Purification and Isolation Techniques

The successful synthesis of this compound and its functionalized analogues is contingent upon effective purification and isolation methods to obtain the target compound in high purity. The most common techniques employed are chromatography and recrystallization.

Chromatographic Methods

Column chromatography is a widely used technique for the purification of N-arylpyrroles. google.com The choice of the stationary phase and the mobile phase is critical for achieving good separation of the desired product from starting materials, by-products, and any isomers that may have formed.

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like N-arylpyrroles. Its slightly acidic nature is generally well-tolerated by these compounds.

Mobile Phase: The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. The polarity of the eluent is adjusted to achieve optimal separation. Common solvent systems for the chromatography of N-arylpyrroles include mixtures of hexanes or petroleum ether with ethyl acetate (B1210297), dichloromethane, or acetone. rsc.org The ideal solvent system results in a retention factor (Rf) for the desired compound in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate, allowing for efficient separation on a column.

Table 2: Illustrative Chromatographic Conditions for the Purification of N-Arylpyrroles

Compound TypeStationary PhaseEluent System (v/v)Reference
Substituted N-phenylpyrrolesSilica GelHexane/Ethyl Acetate rsc.org
2,5-Disubstituted N-arylpyrrolesSilica GelPetroleum Ether/Ethyl Acetate rsc.org
Functionalized 1-arylpyrrolesSilica GelDichloromethane/Methanol-

Recrystallization and Crystallization Studies

Recrystallization is a powerful technique for the final purification of solid compounds, including this compound, provided a suitable solvent or solvent system can be identified. rsc.orgmt.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. youtube.com

Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. mt.com Conversely, impurities should either be highly soluble at all temperatures (and remain in the mother liquor) or insoluble at all temperatures (and be removed by hot filtration). Common solvents for the recrystallization of N-arylpyrroles and similar aromatic compounds include ethanol, methanol, isopropanol, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water. rochester.edureddit.com

Spectroscopic Characterization and Advanced Structural Elucidation of 1 3 Chloro 4 Methylphenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, one can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, type, and spatial relationship of hydrogen atoms in a molecule. For 1-(3-chloro-4-methylphenyl)-1H-pyrrole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the phenyl ring, and the methyl group. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals are key to the analysis.

The protons on the pyrrole ring, often designated as H-2/H-5 and H-3/H-4, are chemically equivalent in unsubstituted pyrrole but would be distinct in this substituted derivative. They typically appear as triplets in the region of 6.0-7.5 ppm. The protons on the substituted phenyl ring would exhibit a more complex splitting pattern due to their varied electronic environments influenced by the chloro and methyl substituents. These aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The methyl group protons would appear as a singlet in the upfield region, generally around 2.4 ppm.

Expected ¹H NMR Data Table

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Pyrrole Protons (α-H)~6.8 - 7.2Triplet
Pyrrole Protons (β-H)~6.2 - 6.5Triplet
Phenyl Protons~7.0 - 7.6Multiplet
Methyl Protons (-CH₃)~2.4Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

The carbon atoms of the pyrrole ring are expected to appear in the range of 100-130 ppm. The carbons of the phenyl ring would also resonate in the aromatic region (120-145 ppm), with the carbon atom attached to the chlorine atom (C-Cl) showing a characteristic downfield shift. The carbon atom of the methyl group would be found in the upfield region of the spectrum, typically around 20 ppm.

Expected ¹³C NMR Data Table

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyrrole Carbons (α-C)~120 - 125
Pyrrole Carbons (β-C)~108 - 112
Phenyl Carbons (C-N)~138 - 142
Phenyl Carbons (C-Cl)~133 - 137
Phenyl Carbons (C-CH₃)~130 - 134
Other Phenyl Carbons~125 - 130
Methyl Carbon (-CH₃)~19 - 22

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum would connect the signals of adjacent protons, for example, between the α and β protons of the pyrrole ring and among the protons on the phenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This would allow for the direct assignment of each protonated carbon in the molecule. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenyl ring, the nitrogen atom, and the pyrrole ring. youtube.com

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to the various functional groups present.

C-H Stretching : The aromatic C-H stretching vibrations of both the pyrrole and phenyl rings are expected in the region of 3000-3150 cm⁻¹. The aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would give rise to several bands in the 1400-1650 cm⁻¹ region.

C-N Stretching : The C-N stretching vibration of the N-aryl bond is typically observed in the 1250-1350 cm⁻¹ range.

C-Cl Stretching : The carbon-chlorine stretching vibration would produce a strong absorption in the fingerprint region, generally between 600 and 800 cm⁻¹.

Expected Vibrational Data Table

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3150IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=C Aromatic Ring Stretch1400 - 1650IR, Raman
C-N Stretch1250 - 1350IR, Raman
C-Cl Stretch600 - 800IR

Conformational Studies via Vibrational Modes

The relative orientation of the phenyl and pyrrole rings is a key conformational feature of this molecule. The vibrational modes, particularly in the low-frequency region of the Raman spectrum, can be sensitive to this conformation. Torsional modes involving the C-N bond that connects the two rings can provide insight into the rotational barrier and the equilibrium dihedral angle between the rings. Changes in the vibrational spectra with temperature can also be used to study the conformational dynamics of the molecule.

Analysis of Intermolecular Interactions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak corresponding to its exact mass.

The fragmentation of this compound under EI conditions would likely proceed through several key pathways. A primary fragmentation event could be the cleavage of the N-C bond between the pyrrole and the phenyl ring, leading to the formation of ions corresponding to the 3-chloro-4-methylphenyl radical cation and the pyrrole radical cation. Further fragmentation of the 3-chloro-4-methylphenyl fragment could involve the loss of a chlorine atom or a methyl radical. The pyrrole fragment may undergo ring opening or loss of small neutral molecules like HCN. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key signature in the mass spectrum for all chlorine-containing fragments.

While specific experimental mass spectra for this compound are not provided in the search results, data for related compounds such as N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide show characteristic fragmentation patterns involving the substituted phenyl ring nist.gov.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₀ClN), HRMS would be able to confirm its molecular formula by providing a measured mass that is very close to the calculated theoretical mass.

In the analysis of similar compounds, such as substituted pyrroles and other nitrogen-containing heterocycles, HRMS has been instrumental in confirming their elemental composition rsc.org. For instance, in the characterization of novel pyrrole derivatives, HRMS (ESI) was used to determine the exact mass of the synthesized compounds, providing strong evidence for their proposed structures rsc.org.

Table 1: Theoretical and Expected HRMS Data for this compound

IonFormulaCalculated m/z
[M]⁺C₁₁H₁₀³⁵ClN⁺191.0502
[M+H]⁺C₁₁H₁₁³⁵ClN⁺192.0579
[M+Na]⁺C₁₁H₁₀³⁵ClNNa⁺214.0398

Note: The table presents theoretical monoisotopic masses calculated for the specified ions.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would provide unambiguous proof of its molecular structure. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the molecule, including the dihedral angle between the planes of the pyrrole and the phenyl rings.

While SCXRD data for the title compound is not available, studies on similarly substituted aromatic and heterocyclic compounds demonstrate the power of this technique. For example, the crystal structure of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was determined by SCXRD, revealing the detailed molecular geometry and intermolecular interactions rsc.orgresearchgate.net. Similarly, the analysis of other complex heterocyclic systems has relied on SCXRD for structural confirmation researchgate.netmdpi.com.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray diffraction (PXRD) is a valuable tool for the analysis of polycrystalline materials. It is particularly useful for identifying the crystalline phases present in a sample and for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties.

A PXRD pattern of a crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern serves as a fingerprint for the crystalline form. By comparing the experimental PXRD pattern with patterns calculated from single-crystal data (if available), one can confirm the phase purity of a bulk sample. While no specific PXRD data for the title compound has been found, the technique is widely applied in the characterization of related organic materials researchgate.net.

Photoelectron Spectroscopy (PE) for Electronic Structure Elucidation

Photoelectron spectroscopy (PE) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. Both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) could provide valuable information about this compound.

UPS, which uses UV photons, would ionize electrons from the valence orbitals, providing information about the energies of the molecular orbitals. This would allow for the experimental determination of the ionization potentials and provide insight into the bonding and non-bonding orbitals of the molecule.

XPS, which employs X-rays, would be used to probe the core-level electrons of the constituent atoms (C, N, Cl). The binding energies of these core electrons are sensitive to the chemical environment of the atom, providing information about the oxidation states and local bonding environments. For example, the N 1s binding energy would be characteristic of the pyrrole nitrogen, while the Cl 2p spectrum would confirm the presence and chemical state of the chlorine atom. Although no PE spectroscopic data is available for this compound, the NIST database contains data for related simple molecules like 3-methyl-1H-pyrrole, which can serve as a basic reference nist.gov.

Analysis of Valence Electron Distribution

The valence electron distribution in this compound is primarily dictated by the interplay of the electron-donating methyl group and the electron-withdrawing, yet weakly π-donating, chlorine atom, in conjunction with the aromatic pyrrole and phenyl rings.

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons that actively participates in the aromaticity of the five-membered ring, creating a π-electron-rich system. This electron density can be delocalized onto the attached phenyl ring. The nature and position of the substituents on the phenyl ring then influence the extent and pattern of this delocalization.

The methyl group at the para-position (position 4) relative to the point of attachment to the pyrrole nitrogen is an electron-donating group through hyperconjugation and a weak inductive effect. This donation of electron density increases the electron richness of the phenyl ring, which can, in turn, affect the interaction with the pyrrole ring.

This combination of substituent effects leads to a complex and non-uniform distribution of valence electrons across the molecule. The pyrrole ring is expected to maintain a high electron density, while the phenyl ring will have a more polarized electron distribution compared to unsubstituted 1-phenylpyrrole (B1663985). The region around the chlorine atom will be relatively electron-deficient due to its inductive withdrawal, whereas the methyl-substituted carbon will be comparatively electron-rich.

A summary of the expected electronic effects of the substituents is presented in Table 1.

Table 1: Summary of Substituent Electronic Effects

Substituent Position Inductive Effect Resonance Effect Overall Impact on Phenyl Ring Electron Density
Chlorine 3 Electron-withdrawing (-I) Weakly electron-donating (+R) Net decrease
Methyl 4 Electron-donating (+I) Hyperconjugation (electron-donating) Net increase

Correlation with Molecular Orbital Theory

The electronic transitions and reactivity of this compound can be rationalized using Molecular Orbital (MO) theory. The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and its absorption of light in the UV-visible spectrum.

In substituted 1-phenylpyrroles, the HOMO is typically a π-orbital with significant contributions from both the pyrrole and phenyl rings. The electron-donating methyl group at the 4-position is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. The electron-withdrawing chlorine atom at the 3-position is likely to lower the energy of the HOMO, counteracting the effect of the methyl group to some extent.

The LUMO is generally a π*-antibonding orbital. The electron-withdrawing nature of the chlorine substituent is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The electron-donating methyl group will have a smaller, raising effect on the LUMO energy.

The net effect of these substituents on the HOMO-LUMO gap will determine the wavelength of the lowest energy electronic transition. Generally, substituents that decrease the HOMO-LUMO gap lead to a bathochromic (red) shift in the absorption spectrum. Studies on related p-substituted N-phenylpyrroles have shown that electron-donating groups can lead to such shifts. chemchart.com

Computational studies on similar aromatic compounds often reveal the spatial distribution of the HOMO and LUMO. For this compound, it is anticipated that the HOMO would be delocalized over both the pyrrole and the 4-methylphenyl moiety, while the LUMO might have a greater contribution from the chloro-substituted phenyl ring, reflecting its increased electrophilicity.

A hypothetical representation of the expected effects on molecular orbital energies is provided in Table 2.

Table 2: Predicted Substituent Effects on Frontier Molecular Orbital Energies

Molecular Orbital Effect of 4-Methyl Group Effect of 3-Chloro Group Predicted Net Effect on Orbital Energy
HOMO Increase Decrease Moderate change, dependent on the balance of effects
LUMO Slight Increase Decrease Net decrease
HOMO-LUMO Gap Decrease Variable Likely a net decrease, leading to a red-shifted absorption compared to unsubstituted 1-phenylpyrrole

Chemical Reactivity and Derivatization of 1 3 Chloro 4 Methylphenyl 1h Pyrrole

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is known to be highly reactive towards electrophiles, a characteristic that is modulated by the N-substituent. For 1-(3-chloro-4-methylphenyl)-1H-pyrrole, the phenyl group is anticipated to slightly reduce the reactivity of the pyrrole ring due to its electron-withdrawing inductive effect, while the methyl group on the phenyl ring has a counteracting, mild activating effect.

Halogenation Beyond Synthesis

Further halogenation of this compound is expected to proceed readily. Given the activating nature of the pyrrole ring, mild halogenating agents can be employed. The reaction is predicted to yield a mixture of mono-, di-, tri-, and tetra-halogenated products on the pyrrole ring, with the positions of substitution being the C2, C5, C3, and C4, in order of reactivity.

Table 1: Predicted Products of Halogenation of this compound

Reagent Predicted Major Product(s)
N-Bromosuccinimide (1 eq.) 1-(3-chloro-4-methylphenyl)-2-bromo-1H-pyrrole
N-Chlorosuccinimide (excess) 1-(3-chloro-4-methylphenyl)-2,3,4,5-tetrachloro-1H-pyrrole

Nitration and Acylation Reactions

Nitration and acylation reactions introduce nitro and acyl groups, respectively, onto the pyrrole ring, typically at the C2 and C5 positions. nih.gov These reactions generally require carefully controlled conditions to avoid polymerization of the reactive pyrrole ring.

Nitration is usually carried out with mild nitrating agents, such as acetyl nitrate (B79036), to prevent oxidative degradation of the pyrrole nucleus. Acylation, such as the Friedel-Crafts reaction, can be performed using acid chlorides or anhydrides with a Lewis acid catalyst. The Vilsmeier-Haack reaction is another common method for the formylation of pyrroles.

Table 2: Predicted Products of Nitration and Acylation of this compound

Reaction Reagent(s) Predicted Major Product
Nitration Acetyl nitrate 1-(3-chloro-4-methylphenyl)-2-nitro-1H-pyrrole
Friedel-Crafts Acylation Acetyl chloride, AlCl₃ 2-acetyl-1-(3-chloro-4-methylphenyl)-1H-pyrrole

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution. This is because the phenyl ring is not activated by strongly electron-withdrawing groups in positions ortho or para to the chlorine atom. However, under forcing conditions, such as high temperatures and pressures, or with the use of a strong nucleophile and a catalyst (e.g., a copper salt in the Ullmann condensation), substitution of the chloro group may be possible.

Oxidation and Reduction Pathways

The susceptibility of the pyrrole ring to oxidation and the potential for reduction of both the pyrrole and the aromatic rings are important aspects of the reactivity of this compound.

Oxidation of the Pyrrole Ring and its Products

The pyrrole ring is sensitive to oxidation and can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidizing agents can lead to the formation of pyrrolinones. For instance, oxidation of this compound could potentially yield 1-(3-chloro-4-methylphenyl)-1H-pyrrol-2(5H)-one. Stronger oxidizing agents are likely to cause ring-opening and polymerization. It has been reported that derivatives of 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one can undergo acid-catalyzed transformation to form 1H-pyrrole-2,5-dione derivatives. researchgate.net

Table 3: Predicted Oxidation Products of this compound

Oxidizing Agent Predicted Major Product
m-Chloroperoxybenzoic acid (mCPBA) 1-(3-chloro-4-methylphenyl)-1H-pyrrol-2(5H)-one

Reduction of the pyrrole ring can be achieved through catalytic hydrogenation, typically leading to the corresponding pyrrolidine. The conditions required for the reduction of the pyrrole ring would likely also lead to the reduction of the nitro group if present, and potentially the dechlorination of the phenyl ring.

Table 4: Table of Compounds

Compound Name
This compound
1-(3-chloro-4-methylphenyl)-2-bromo-1H-pyrrole
1-(3-chloro-4-methylphenyl)-2,3,4,5-tetrachloro-1H-pyrrole
1-(3-chloro-4-methylphenyl)-2,5-diiodo-1H-pyrrole
1-(3-chloro-4-methylphenyl)-2-nitro-1H-pyrrole
2-acetyl-1-(3-chloro-4-methylphenyl)-1H-pyrrole
This compound-2-carbaldehyde
1-(3-chloro-4-methylphenyl)-1H-pyrrol-2(5H)-one
1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one
1H-pyrrole-2,5-dione
Pyrrolidine
N-Bromosuccinimide
N-Chlorosuccinimide
Iodine
Iodic acid
Acetyl nitrate
Acetyl chloride
Aluminum trichloride
Phosphorus oxychloride
Dimethylformamide
m-Chloroperoxybenzoic acid

Reduction to Pyrrolidines

This process typically involves treating the pyrrole derivative with hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst. libretexts.org The choice of catalyst, solvent, temperature, and pressure are crucial parameters that influence the reaction's efficiency and selectivity.

Key Reaction Parameters for Catalytic Hydrogenation of Pyrroles:

ParameterDescriptionTypical Values/Reagents
Catalyst A solid-phase metal that facilitates the addition of hydrogen.Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney Nickel (Ra-Ni) libretexts.orgillinois.edu
Hydrogen Source Typically high-purity hydrogen gas.H₂ gas
Pressure Affects the rate of reaction.1-200 atm libretexts.org
Temperature Influences reaction kinetics.Room temperature to 100 °C
Solvent Should be inert to the reaction conditions.Ethanol (B145695), Methanol, Acetic Acid, Ethyl Acetate (B1210297)

The reduction proceeds via the adsorption of both the pyrrole and hydrogen onto the catalyst surface. libretexts.org The stepwise addition of hydrogen atoms across the double bonds of the pyrrole ring leads to the formation of the saturated pyrrolidine. The specific conditions required for the complete reduction of this compound would need to be optimized experimentally, but the general methodologies for N-arylpyrrole reduction provide a strong foundation for this transformation. organic-chemistry.org

Reactions of the Phenyl Moiety

The 3-chloro-4-methylphenyl group of the title compound can also undergo a variety of chemical reactions, primarily electrophilic aromatic substitution and ortho-directed metallation. These reactions allow for the introduction of additional functional groups onto the phenyl ring, further diversifying the molecular scaffold.

Electrophilic Aromatic Substitution on the Chloromethylphenyl Group

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In the case of this compound, the incoming electrophile will be directed to specific positions on the phenyl ring based on the electronic effects of the existing chloro and methyl substituents. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director.

Given the substitution pattern, the primary sites for electrophilic attack on the 3-chloro-4-methylphenyl ring are the positions ortho and para to the methyl group, and ortho and para to the chloro group. The pyrrole ring itself is generally more susceptible to electrophilic attack than the substituted benzene (B151609) ring. However, by carefully selecting reagents and reaction conditions, substitution on the phenyl ring can be achieved.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

ReactionElectrophilePredicted Major Product(s)
Nitration NO₂⁺ (from HNO₃/H₂SO₄)1-(3-chloro-4-methyl-5-nitrophenyl)-1H-pyrrole
Halogenation Br⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/AlCl₃)1-(5-bromo-3-chloro-4-methylphenyl)-1H-pyrrole or 1-(3,5-dichloro-4-methylphenyl)-1H-pyrrole
Friedel-Crafts Acylation RCO⁺ (from RCOCl/AlCl₃) sapub.orgucalgary.ca1-(5-acetyl-3-chloro-4-methylphenyl)-1H-pyrrole
Sulfonation SO₃ (from fuming H₂SO₄)1-(2-chloro-4-methyl-5-sulfophenyl)-1H-pyrrole

It is important to note that Friedel-Crafts reactions are often limited to arenes that are as reactive as or more reactive than monohalobenzenes. ucalgary.ca The presence of the deactivating chloro group might necessitate harsher reaction conditions.

Ortho-Directed Metallation Strategies

Ortho-directed metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with a variety of electrophiles. semanticscholar.org

In this compound, neither the chloro nor the methyl group are considered strong DMGs. semanticscholar.org The pyrrole nitrogen, while having a lone pair, is part of an aromatic system and its ability to direct metallation on the attached phenyl ring is limited. In fact, for N-protected pyrroles, lithiation is highly dominant at the C-2 position of the pyrrole ring itself. uwindsor.ca

Therefore, attempting a DoM reaction on this compound with a strong base like n-butyllithium would likely result in the formation of 1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yllithium. To achieve selective metallation on the phenyl ring, a stronger directing group would need to be present. For instance, if the molecule were modified to include a group like an amide or a sulfonamide ortho to the desired lithiation site, then selective deprotonation of the phenyl ring could be achieved. acs.org

Ring-Opening and Rearrangement Reactions

The pyrrole ring is generally stable under many reaction conditions. However, under specific circumstances, ring-opening or rearrangement reactions can occur. For N-arylpyrroles, these reactions are less common than for other heterocyclic systems.

The synthesis of N-arylpyrroles can sometimes involve rearrangement steps. For example, the treatment of quinazolin-4(3H)-one bromides with acetylenic dipolarophiles can lead to N-arylpyrroles through a ring-opening of an intermediate cycloadduct. thieme-connect.com This suggests that under certain synthetic conditions that form the pyrrole ring, rearrangements can be a competing pathway.

Polymerization and Oligomerization Potential

N-arylpyrroles can serve as monomers for the synthesis of functional polymers. One approach to incorporate the this compound moiety into a polymer backbone is through the Paal-Knorr cyclization of a pre-formed polymer containing 1,4-dicarbonyl units with the corresponding aniline (B41778), 3-chloro-4-methylaniline (B146341). acs.org

For example, a polyketone derived from the polymerization of 1-hexene (B165129) and carbon monoxide can be functionalized post-polymerization with various anilines to yield polymers with pendant N-arylpyrrole groups. acs.org This method allows for the introduction of the specific electronic and steric properties of the 3-chloro-4-methylphenyl group into a macromolecular structure.

Potential Polymerization via Paal-Knorr Reaction:

Reactant 1Reactant 2Resulting Polymer Structure
Poly(1-hexene-alt-CO)3-chloro-4-methylanilinePoly(1-hexene-alt-N-(3-chloro-4-methylphenyl)pyrrole)

Direct polymerization of this compound itself is also a possibility, for instance, through oxidative polymerization of the pyrrole ring. However, this would likely lead to a conductive polymer where the pyrrole rings are linked, and the 3-chloro-4-methylphenyl group would be a pendant substituent. The specific conditions for such a polymerization would need to be determined experimentally.

Advanced Analytical Methodologies for Characterization and Quantification in Complex Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating the target compound from impurities and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like "1-(3-chloro-4-methylphenyl)-1H-pyrrole". A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

Methodology: An RP-HPLC system would likely utilize a C18 column, which is effective for separating moderately nonpolar compounds. The mobile phase could consist of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer) to ensure optimal separation and peak shape. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance, which can be determined by a UV scan. For quantification, a calibration curve would be constructed using standards of known concentration.

Illustrative HPLC Parameters:

ParameterCondition
ColumnC18, 5 µm particle size, 4.6 x 250 mm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume20 µL
Column Temperature30 °C

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers high-resolution separation and definitive identification based on mass-to-charge ratio. "this compound" is expected to be amenable to GC-MS analysis.

Methodology: The sample would be injected into a heated port to ensure volatilization and then carried by an inert gas through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms). The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" for the compound, allowing for its unambiguous identification.

Predicted GC-MS Parameters and Fragmentation Data:

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature280 °C
Oven ProgramStart at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS IonizationElectron Impact (EI), 70 eV
MS Scan Range40-400 m/z
Predicted Fragment (m/z)Possible Identity
205/207Molecular Ion [M]+ (with 35Cl/37Cl isotope pattern)
170[M - Cl]+
140[C8H7NCl]+ (chlorophenyl fragment)
65[C5H5]+ (cyclopentadienyl cation from pyrrole (B145914) ring rearrangement)

Electrophoretic Techniques for Biomolecular Interactions

Capillary Electrophoresis (CE) is a powerful technique for studying the non-covalent interactions between small molecules like "this compound" and biomolecules such as proteins or DNA. rsc.orgnih.govnih.gov This is based on the principle that the electrophoretic mobility of a biomolecule will change upon binding to a ligand. mdpi.comrsc.orgresearchgate.net

Methodology (Affinity Capillary Electrophoresis): In a typical Affinity Capillary Electrophoresis (ACE) experiment, a constant concentration of the biomolecule (e.g., a specific protein or DNA oligonucleotide) is included in the run buffer. nih.govflinders.edu.au Samples containing varying concentrations of "this compound" are then injected into the capillary. The change in the migration time of the biomolecule is monitored. A larger shift in migration time indicates a stronger interaction. By plotting the change in mobility against the ligand concentration, a binding isotherm can be generated, from which the binding constant (Ka) can be calculated. This method is highly efficient, requires minimal sample, and provides quantitative data on binding affinity and stoichiometry. nih.govnih.gov

Electrochemical Methods

Electrochemical methods can provide valuable information about the redox properties of "this compound" and its interactions with biological membranes.

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of a compound. gamry.comlibretexts.org For "this compound", CV can be used to determine its oxidation and reduction potentials.

Methodology: The experiment involves scanning the potential of an electrode in a solution containing the compound and a supporting electrolyte. The resulting current is plotted against the applied potential. The N-phenylpyrrole moiety is known to be electrochemically active and can be oxidized to form a radical cation. researchgate.netacs.org The presence of the electron-withdrawing chloro group and the electron-donating methyl group on the phenyl ring will influence the oxidation potential. The oxidation is expected to be an irreversible or quasi-reversible process, often leading to electropolymerization on the electrode surface at higher concentrations or upon repeated cycling. nih.govmdpi.com

Anticipated Cyclic Voltammetry Data:

ParameterValue/Condition
Working ElectrodeGlassy Carbon Electrode
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum wire
Solvent/ElectrolyteAcetonitrile / 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Scan Rate100 mV/s
Anodic Peak Potential (Epa)Predicted in the range of +0.8 to +1.2 V vs. Ag/AgCl

The interaction of "this compound" with cell membranes can be investigated using electrochemical methods on model lipid bilayers. The non-steady cyclic current-voltage characteristic method is particularly useful for this purpose. researchgate.netysu.am

Methodology: A planar bilayer lipid membrane (BLM) is formed across a small aperture separating two compartments filled with an electrolyte solution. researchgate.netysu.am A saw-toothed or triangular wave potential is applied across the membrane, and the resulting capacitive current is measured. When a molecule like "this compound" is introduced into one of the compartments, its interaction with the lipid bilayer (e.g., adsorption on the surface or partitioning into the hydrophobic core) will alter the membrane's electrical properties, such as its capacitance and conductivity. These changes are reflected in the shape and amplitude of the cyclic current-voltage curve, providing insights into the nature and extent of the molecule-membrane interaction. flinders.edu.auresearchgate.net An increase in specific conductance and capacitance would suggest a disturbance in the lipid packing. researchgate.netysu.am

Potential Applications and Future Research Directions

Scaffold in Medicinal Chemistry for Drug Discovery

The pyrrole (B145914) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals. scispace.com The fusion of this heterocyclic system with various pharmacophores has led to the development of potent therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. scispace.comresearchgate.net

The 1-arylpyrrole framework, as seen in 1-(3-chloro-4-methylphenyl)-1H-pyrrole, is a key structural motif in the design of new therapeutic agents. Research has demonstrated that the nature and position of substituents on the phenyl ring can significantly influence the biological activity of these compounds.

For instance, the introduction of a halogen atom, such as chlorine, on the 1-phenyl ring of pyrrole derivatives has been shown to yield potent inhibitors of tubulin polymerization, a critical target in cancer therapy. nih.gov This suggests that the chloro-substituent in this compound could be crucial for potential anticancer activity.

Furthermore, studies on closely related analogs, such as 3-substituted-4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives, have revealed promising results. These compounds have exhibited significant antiproliferative activity against various cancer cell lines while showing minimal cytotoxicity towards normal cells, indicating a desirable selectivity profile. researchgate.net The synthesis of novel 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives has also yielded compounds with potent anticancer activity. nih.gov These findings underscore the potential of the substituted phenyl-pyrrole scaffold in developing new and selective anticancer drug candidates.

Table 1: Biological Activity of Related Pyrrole Derivatives

Compound Class Target/Activity Key Findings Reference
3-Aroyl-1-arylpyrroles Tubulin Polymerization Inhibition (Anticancer) Introduction of a chlorine atom on the 1-phenyl ring led to potent inhibitors. nih.gov
3-Substituted-4-(3-chloro-4-fluorophenyl)-1H-pyrroles Anticancer Displayed selectivity towards cancer cells over normal cells. researchgate.net
Pyrrole-based hydrazide-hydrazones Alzheimer's Disease (Multi-target) Exhibited dual inhibition of MAO-B and AChE. nih.govresearchgate.net

The complexity of many diseases, such as neurodegenerative disorders like Alzheimer's, has spurred the development of multi-target-directed ligands (MTDLs). researchgate.net This strategy aims to design single molecules that can interact with multiple biological targets involved in the disease pathogenesis, potentially leading to enhanced therapeutic efficacy. nih.gov

The pyrrole scaffold is being actively investigated for the development of such MTDLs. For example, novel pyrrole-based hydrazide-hydrazones have been synthesized and evaluated as multi-target agents for Alzheimer's disease. nih.govresearchgate.net These compounds have shown the ability to dually inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the progression of the disease. nih.govresearchgate.net The unsubstituted pyrrole-based hydrazide, in particular, was identified as a potent dual-acting inhibitor. researchgate.net

Given these findings, the this compound structure represents a promising starting point for the design of novel multi-target agents. The specific substitution pattern on the phenyl ring could be systematically modified to optimize the inhibitory activity against multiple targets for various complex diseases.

Application in Materials Science

Beyond its medicinal applications, the pyrrole ring is a fundamental component in materials science, particularly in the field of organic electronics.

Pyrrole and its derivatives are well-known for their role in conducting polymers. scispace.com The electronic properties of materials based on the pyrrole scaffold can be finely tuned through chemical modification. While the specific electronic properties of this compound have not been extensively reported, related structures offer insights into its potential.

For instance, polymers based on pyrrolo[3,4-c]pyrrole-1,3-dione, an isomer of the dione (B5365651) derivative of the target compound, have been synthesized and investigated as organic semiconductors. rsc.orgresearchgate.net These polymers have shown promising performance in organic thin-film transistors, with their electronic levels (e.g., LUMO) being influenced by the polymer's structural composition. rsc.orgresearchgate.net It is conceivable that this compound could serve as a monomer or a building block for new organic materials with tailored electronic properties for applications in sensors, displays, and solar cells. Future research could focus on the synthesis and characterization of oligomers and polymers incorporating this specific moiety to evaluate their semiconductor properties.

The pyrrole skeleton is a key element in various polymers, most notably polypyrrole, which is a well-known conducting polymer. scispace.comnih.gov The polymerization of pyrrole can be achieved through chemical or electrochemical methods, and the properties of the resulting polymer can be modulated by the introduction of substituents on the pyrrole ring or the nitrogen atom.

This compound could serve as a monomer for the synthesis of novel functional polymers. The 3-chloro-4-methylphenyl group would influence the polymerization process and impart specific properties to the resulting polymer, such as solubility, processability, and its interaction with other materials. The investigation into the polymerization of this compound and the characterization of the corresponding polymer are intriguing areas for future research in polymer chemistry.

Advanced Synthetic Method Development

The efficient synthesis of N-substituted pyrroles is crucial for exploring their potential applications. Several advanced synthetic methods have been developed that could be applied to the preparation of this compound and its derivatives.

The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic and widely used method for preparing pyrroles. organic-chemistry.org This method has been optimized, for example, by using iron(III) chloride as a catalyst in water, allowing for mild reaction conditions. organic-chemistry.org

The Van Leusen pyrrole synthesis is another powerful method that has been successfully employed for the synthesis of structurally similar compounds, such as 3-substituted-4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives. researchgate.net This method typically involves the reaction of a ketone with tosylmethyl isocyanide (TosMIC).

More modern and efficient synthetic protocols are also being developed. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrrole derivatives. nih.govresearchgate.netGold-catalyzed reactions have emerged as an efficient means to synthesize N-protected pyrroles under mild, open-flask conditions. organic-chemistry.org Furthermore, the intermolecular aza-Wittig reaction of organic azides with 1,4-dioxo compounds provides a direct, one-step route to N-substituted pyrroles. google.com

The development of stereoselective and asymmetric synthetic methods is also a key area of research, enabling the creation of chiral pyrrole derivatives with specific three-dimensional structures, which is particularly important for pharmaceutical applications. numberanalytics.comnumberanalytics.com

Table 2: Comparison of Synthetic Methods for N-Arylpyrroles

Synthetic Method Key Reagents Advantages Reference
Paal-Knorr Synthesis 1,4-dicarbonyl compound, primary amine Versatile, well-established, can be performed under mild, green conditions. organic-chemistry.orgnih.gov
Van Leusen Pyrrole Synthesis Ketone, Tosylmethyl isocyanide (TosMIC) Good for synthesizing substituted pyrroles. researchgate.netscispace.com
Microwave-Assisted Synthesis Various Reduced reaction times, increased yields. nih.govresearchgate.net
Gold-Catalyzed Synthesis N-protected 5-aminopent-2-yn-1-ol Low catalyst loading, short reaction times, mild conditions. organic-chemistry.org

Catalytic Systems for Efficient Synthesis

The synthesis of N-aryl pyrroles like this compound can be achieved through several established catalytic methods. The efficiency and applicability of these methods often depend on the specific substrates and desired complexity of the final molecule.

Paal-Knorr Pyrrole Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-chloro-4-methylaniline (B146341). wikipedia.orgalfa-chemistry.com The reaction is typically catalyzed by an acid. wikipedia.org Modern variations have introduced more efficient and greener catalysts. For instance, L-proline has been used to catalyze the Paal-Knorr synthesis of highly substituted pyrroles. rsc.org Heterogeneous catalysts, such as commercially available aluminas like CATAPAL 200, have also demonstrated high efficacy, offering advantages like operational simplicity, high yields, reduced reaction times, and catalyst reusability. mdpi.com

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has become a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgyoutube.com This reaction would involve the palladium-catalyzed coupling of pyrrole with an appropriate aryl halide, such as 1-bromo-3-chloro-4-methylbenzene or 1-chloro-3-chloro-4-methylbenzene. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. wikipedia.orglibretexts.orgorganic-chemistry.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides under milder conditions. youtube.com

Copper-Catalyzed Cross-Coupling (Ullmann Condensation): The Ullmann condensation is a traditional method for forming C-N bonds, typically requiring a copper catalyst and high reaction temperatures. wikipedia.orgorganic-chemistry.org This reaction would couple pyrrole with an activated aryl halide. wikipedia.org While effective, the classical Ullmann reaction often suffers from harsh conditions and limited substrate scope. wikipedia.org However, modern advancements have led to the development of more efficient copper-based catalytic systems that operate under milder conditions, sometimes utilizing supporting ligands like N,N-dimethyl glycine (B1666218) or operating with nano-sized copper particles. organic-chemistry.orgmdpi.com A related synthesis for 3-chloro-4-(1H-pyrrol-1-yl)benzenamine involved the reaction of 1-bromo-2-chloro-4-nitrobenzene (B1328927) with pyrrole, which can be considered a type of Ullmann condensation. connectjournals.com

Comparison of Catalytic Synthesis Methods for N-Aryl Pyrroles
Synthesis MethodGeneral ReactantsCatalyst/ReagentsKey AdvantagesPotential Challenges
Paal-Knorr Synthesis1,4-Diketone + Primary Amine (3-chloro-4-methylaniline)Acid (Protic or Lewis), L-proline, Alumina wikipedia.orgrsc.orgmdpi.comDirect, classical method, can use green catalysts. rsc.orgmdpi.comRequires synthesis of the 1,4-diketone precursor.
Buchwald-Hartwig AminationPyrrole + Aryl Halide (e.g., 1-bromo-3-chloro-4-methylbenzene)Palladium catalyst + Phosphine ligand + Base wikipedia.orgorganic-chemistry.orgHigh functional group tolerance, mild conditions, broad scope. wikipedia.orgCatalyst cost, ligand sensitivity.
Ullmann CondensationPyrrole + Aryl HalideCopper catalyst (metal, salt, or nanoparticles) + Base wikipedia.orgmdpi.comLower cost catalyst compared to palladium.Traditionally requires high temperatures and activated substrates. wikipedia.org

Biocatalysis in Pyrrole Chemistry

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical catalysis in organic synthesis. nih.gov The use of enzymes offers high selectivity (chemo-, regio-, and stereoselectivity) and operates under mild reaction conditions, reducing energy consumption and by-product formation. nih.gov

While specific examples of biocatalytic synthesis for this compound are not prominent in the literature, the principles of biocatalysis can be applied. For instance, enzymes like transaminases are widely used for the synthesis of primary amines. nih.gov Although this is not directly applicable to the final C-N bond formation in an N-aryl pyrrole, enzymes could be engineered or discovered for this purpose. Future research could focus on:

Directed Evolution of Enzymes: Tailoring existing enzymes or creating new ones through directed evolution to catalyze the N-arylation of pyrroles.

Screening of Microbial Genomes: Searching for novel enzymes in various microorganisms that might possess the desired catalytic activity for forming C-N bonds between aromatic systems.

Enzymatic Synthesis of Precursors: Using enzymes to create the necessary precursors, such as 3-chloro-4-methylaniline, in a more environmentally friendly manner.

The application of biocatalysis in this area remains a largely unexplored but promising field for future investigation.

Exploration of Novel Biological Targets and Mechanisms

Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govconnectjournals.com The specific biological targets and mechanisms of this compound have not been explicitly detailed, but research on structurally similar compounds provides valuable insights into its potential.

Anticancer Activity: A study on 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives revealed their potential as anticancer agents. researchgate.net These compounds showed selective cytotoxicity against cancer cell lines and induced cell cycle arrest. researchgate.net Another investigation into tetrasubstituted pyrroles identified them as promising anticancer agents targeting melanoma cells, potentially by mimicking protein-protein interaction hot-spots. nih.gov This suggests that this compound could also be investigated for its antiproliferative effects on various cancer cell lines.

Antibacterial and Antinociceptive Activity: The synthesis of sulfonyl derivatives from the closely related 3-chloro-4-(1H-pyrrol-1-yl)benzenamine was pursued with the aim of discovering new antibactericidal and antinociceptive compounds. connectjournals.com This indicates that the 3-chloro-4-(pyrrol-1-yl)phenyl moiety is a relevant pharmacophore for these activities.

Enzyme Inhibition: Many heterocyclic compounds exert their biological effects by inhibiting specific enzymes. For example, some pyrrolamide derivatives are known to inhibit bacterial DNA gyrase. This suggests that this compound and its derivatives could be screened against a panel of enzymes to identify potential biological targets.

Future research should involve comprehensive biological screening of this compound to elucidate its pharmacological profile, identify its molecular targets, and understand its mechanism of action.

Biological Activities of Structurally Related Pyrrole Derivatives
Related Compound StructureObserved Biological ActivityPotential Implication for this compoundReference
3-Substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrroleAnticancer (selective cytotoxicity, cell cycle arrest)Potential as an anticancer agent. researchgate.net
Tetrasubstituted pyrrolesAnticancer (targeting melanoma cells)Could act as a protein-protein interaction inhibitor. nih.gov
3-chloro-4-(1H-pyrrol-1-yl)benzenamine derivativesPotential antibactericidal and antinociceptive agentsThe core structure may be a valid pharmacophore for these activities. connectjournals.com

Computational Chemistry for Rational Design and Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These techniques can be used to predict the properties of molecules, understand their interactions with biological targets, and guide the rational design of new and improved derivatives.

For this compound, computational approaches can be employed in several ways:

Structure-Activity Relationship (SAR) Studies: By generating a library of virtual derivatives of the lead compound, computational methods can predict their binding affinities to a specific target. This can help in prioritizing which compounds to synthesize, saving time and resources.

Pharmacophore Modeling: As demonstrated in studies of related tetrasubstituted pyrroles, Density Functional Theory (DFT) calculations can be used to understand the three-dimensional arrangement of functional groups (the pharmacophore) responsible for biological activity. nih.gov This knowledge can guide the design of more potent and selective analogs.

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound within the active site of the target protein. This can provide insights into the key interactions driving binding and suggest modifications to improve potency.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. This is crucial in the early stages of drug development to identify potential liabilities and guide the optimization of the molecule's pharmacokinetic profile.

Future research will undoubtedly leverage these computational tools to accelerate the development of this compound-based compounds for various applications.

Conclusion

Summary of Key Academic Research Avenues for 1-(3-chloro-4-methylphenyl)-1H-pyrrole

A comprehensive search of academic databases reveals no specific research avenues have been explored for this compound. The compound is listed in chemical supplier catalogs, but there is no associated peer-reviewed research, limiting any summary to speculation based on related structures.

Potential, yet unexplored, research could hypothetically include:

Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound, followed by full characterization using modern spectroscopic and analytical techniques.

Biological Screening: Investigation into its potential biological activities, such as antimicrobial, antifungal, or anticancer properties, given the known bioactivity of other substituted pyrroles.

Materials Science Applications: Exploration of its use as a monomer or building block for novel polymers or functional materials.

Outlook and Remaining Research Challenges

The outlook for this compound is entirely dependent on future research initiatives. Currently, the primary challenge is the complete absence of foundational research. The initial and most significant hurdle is the lack of a published, optimized synthesis for this specific molecule. Without a reliable method to produce the compound, no further studies into its properties or potential applications can be undertaken.

Should a research group decide to investigate this compound, the initial challenges would involve:

Developing a Novel Synthetic Pathway: Creating an efficient and scalable method for its synthesis.

Establishing a Baseline of Activity: Conducting broad initial screenings to identify any potential areas of interest (e.g., biological or material).

Intellectual Property Landscape: Navigating the existing patents on related pyrrole (B145914) structures to find a unique application.

Q & A

Q. What are the key physicochemical properties of 1-(3-chloro-4-methylphenyl)-1H-pyrrole, and how do they influence experimental design?

The compound’s physicochemical properties, such as a calculated XlogP of 3.2 (indicating moderate hydrophobicity) and a topological polar surface area of 42.2 Ų, influence solubility and membrane permeability in biological assays. Hydrogen bond donor/acceptor counts (1 and 2, respectively) suggest limited hydrogen-bonding capacity, which may affect crystallization or chromatographic retention . For solubility optimization, use logP-guided solvent selection (e.g., DMSO for stock solutions) and adjust buffer pH to exploit ionization states of the carboxylic acid derivative (if present) .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 6.3–7.5 ppm for pyrrole and substituted phenyl groups) and methyl/methylene signals (e.g., δ 2.2 ppm for CH3) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 386.1232 for derivatives) and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups like carbonyls (C=O stretch ~1700 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .

Q. How can synthetic routes for this compound be optimized to improve yield?

Key steps include:

  • Reaction Temperature Control : Maintain reflux conditions (e.g., xylene at 140°C) to ensure complete cyclization of intermediates .
  • Purification : Use recrystallization (e.g., methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate pure products .
  • Catalyst Selection : Employ palladium catalysts for cross-coupling reactions to install the chloro-methylphenyl group .

Advanced Research Questions

Q. How can regioselective substitution on the pyrrole ring be achieved during derivatization?

Regioselectivity is influenced by:

  • Electrophilic Aromatic Substitution (EAS) : Direct substitutions using directing groups (e.g., methyl or chloro substituents) on the phenyl ring. The 3-chloro-4-methyl group deactivates the phenyl ring, favoring EAS at the para position .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive sites on the pyrrole nitrogen before functionalization .
  • Computational Modeling : DFT calculations predict reactive sites based on electron density maps (e.g., Fukui indices) .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

  • Calibration : Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify systematic errors .
  • Solvent Effects : Account for solvent-induced shifts in computational models (e.g., DMSO’s deshielding effect on protons) .
  • Dynamic Effects : Include conformational flexibility in molecular dynamics simulations to better match observed splitting patterns .

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to improve target binding, as seen in pyrazolo[3,4-d]pyrimidine derivatives .
  • Bioisosteric Replacement : Replace the pyrrole ring with pyrazole or imidazole to assess impact on potency .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Q. What methods are effective for analyzing reactive intermediates during multi-step synthesis?

  • In Situ Monitoring : Employ reaction calorimetry or inline FTIR to track intermediate formation .
  • Trapping Techniques : Use scavengers (e.g., polymer-supported reagents) to stabilize transient species for isolation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm intermediate masses with <5 ppm accuracy .

Q. How can computational tools predict the compound’s metabolic stability?

  • ADMET Modeling : Use tools like SwissADME to estimate cytochrome P450 interactions and metabolic hotspots .
  • Docking Studies : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify susceptible sites for oxidation .
  • Metabolite Prediction : Software like Meteor (Lhasa Ltd.) generates plausible metabolites based on structural motifs .

Methodological Best Practices

  • Handling Reactive Intermediates : Work under inert atmosphere (N2/Ar) for air-sensitive steps, such as Grignard reagent additions .
  • Data Validation : Cross-validate spectral data with synthetic replicates and literature benchmarks (e.g., PubChem entries) .
  • Safety Protocols : Follow NFPA guidelines for chlorinated compounds, including fume hood use and PPE (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.